molecular formula C20H21N3O2 B14096040 N-(2,5-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

N-(2,5-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14096040
M. Wt: 335.4 g/mol
InChI Key: AKZSHYOFXCHCPO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, pyrazole derivatives are often studied for their potential as therapeutic agents. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities. The specific biological activities of this compound would need to be determined through experimental studies.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(2,5-dimethylphenyl)-3-(4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide
  • N-(2,5-dimethylphenyl)-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of N-(2,5-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-11-5-6-13(3)15(8-11)21-20(25)17-10-16(22-23-17)19-14(4)7-12(2)9-18(19)24/h5-10,24H,1-4H3,(H,21,25)(H,22,23)

InChI Key

AKZSHYOFXCHCPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3O)C)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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